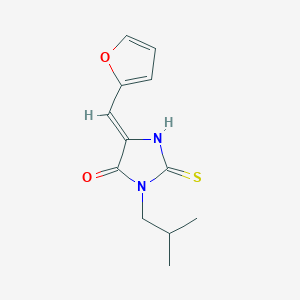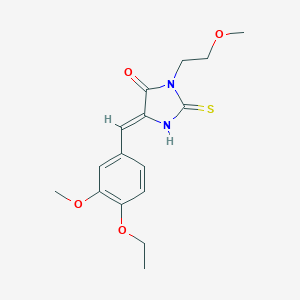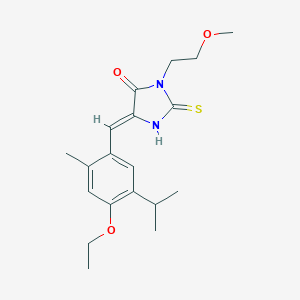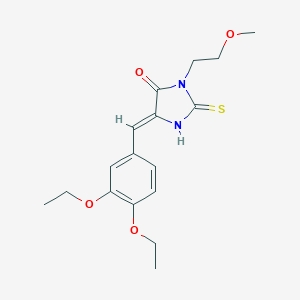![molecular formula C21H16ClN3O2 B305711 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound, also known as CCMI, is a heterocyclic molecule that contains both imidazole and pyrrole rings. In
作用機序
The mechanism of action of 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. This leads to the death of cancer cells and bacteria. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. In animal studies, this compound has been shown to have a low oral toxicity and is well-tolerated. This compound has also been found to have good stability in various biological fluids, making it a potential candidate for drug delivery systems.
実験室実験の利点と制限
One advantage of 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione is its relatively simple synthesis method, which makes it accessible for researchers. Additionally, this compound has been shown to have good solubility in various solvents, making it easy to work with in the lab. However, one limitation of this compound is its limited availability, which can hinder its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione. One direction is to further investigate its anticancer properties and potential use as a cancer therapy. Another direction is to explore its antibacterial properties and potential use as an antibiotic. Additionally, further research could be done to better understand the mechanism of action of this compound and how it interacts with biological systems. Finally, this compound could be further developed for use in drug delivery systems, potentially improving the efficacy and safety of existing drugs.
合成法
The synthesis of 3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione involves the reaction of 4-chlorobenzaldehyde, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione has been found to have potential applications in the field of medicine. It has been shown to have anticancer properties, specifically against breast cancer cells. This compound has also been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
特性
分子式 |
C21H16ClN3O2 |
|---|---|
分子量 |
377.8 g/mol |
IUPAC名 |
(5E)-3-(4-chlorophenyl)-5-[[1-(4-methylphenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H16ClN3O2/c1-14-4-8-16(9-5-14)24-12-2-3-18(24)13-19-20(26)25(21(27)23-19)17-10-6-15(22)7-11-17/h2-13H,1H3,(H,23,27)/b19-13+ |
InChIキー |
AKGRGWMCGLMXDT-CPNJWEJPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
SMILES |
CC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305629.png)
![N-(4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305630.png)
![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)




![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)